Isoamyl nitrite-15N

Descripción general

Descripción

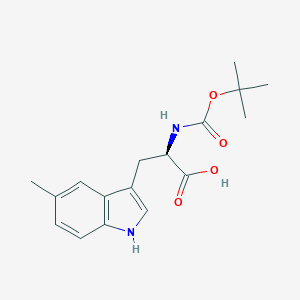

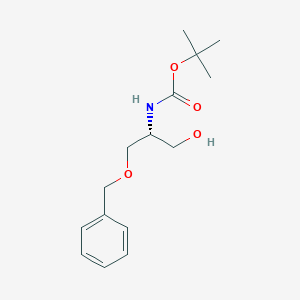

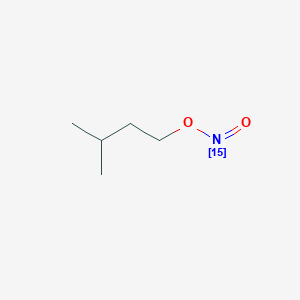

Isoamyl nitrite-15N (IN-15N) is an organic compound that is used for a variety of scientific research applications. It is a nitrite ester of isopentyl alcohol with a molecular formula of C5H11NO2. IN-15N has a molecular mass of 117.15 g/mol and is a colorless liquid at room temperature. It is also known as 3-methylbutyl nitrite or 3-methylbutyl isonitrite. IN-15N has a wide range of uses in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments. Furthermore, it has a number of advantages and limitations that should be taken into consideration when using it.

Aplicaciones Científicas De Investigación

Pharmaceutical and Forensic Applications : Isoamyl nitrite is used therapeutically for cardiac angina and as an antidote for cyanide poisoning. However, it is also abused for its euphoric properties. A study developed a simple, rapid, and sensitive method for determining isoamyl nitrite using a flow injection analysis system. This method is significant for pharmaceutical and forensic studies (Kishikawa et al., 2014).

Environmental Monitoring : A method for determining ultra-trace concentrations of nitrite in polluted waters and soil involves the use of isoamyl alcohol, which is significant for environmental monitoring and pollution studies (Chaube et al., 1984).

Catalysis in Chemical Reactions : Isoamyl nitrite has been used as a catalyst in the selective oxidation of benzyl alcohol to benzyl aldehyde, demonstrating its utility in chemical synthesis and reactions (Shen Xuebin et al., 2010).

Tracer Studies in Microbiology : Nitrogen 15 tracer studies, like those conducted on Pseudomonas aeruginosa, use isotopic variants such as Isoamyl nitrite-15N to understand microbial processes, specifically the anaerobic reduction of nitrite to nitrogen gas (St John & Hollocher, 1977).

Isotopic Analysis in Biogeochemical Cycling : The isotopic analysis of nitrogen and oxygen in nitrite can be conducted by treating samples with certain bacteria, a method useful in studies of nitrogen cycling in aquatic environments (Böhlke et al., 2007).

Study of Nitrate and Nitrite Contamination : Research on the contamination of commercial 15-nitrogen (15N) N2 gas stocks with 15N-enriched ammonium, nitrate/nitrite, and nitrous oxide highlights the importance of ensuring purity in isotopic studies, particularly in N2 fixation rate determinations (Dabundo et al., 2014).

Vascular and Hemodynamic Research : Isoamyl nitrite's pharmacologic actions have been compared with organic nitrates like nitroglycerin, providing insights into their different effects in vascular and hemodynamic studies (Bauer et al., 1997).

Mecanismo De Acción

Target of Action

Isoamyl nitrite-15N, also known as 15N Labeled isoamyl nitrite or Isopentyl nitrite-15N , primarily targets the Atrial natriuretic peptide receptor 1 . This receptor plays a crucial role in the regulation of blood pressure and volume by promoting natriuresis, diuresis, and vasodilation .

Mode of Action

This compound acts as an agonist to the Atrial natriuretic peptide receptor 1 . Its antianginal action is thought to be the result of a reduction in systemic and pulmonary arterial pressure (afterload) and decreased cardiac output due to peripheral vasodilation . It is a source of nitric oxide, which signals for relaxation of the involuntary muscles .

Biochemical Pathways

This compound is involved in the nitric oxide signaling pathway. Nitric oxide is a potent vasodilator that expands blood vessels, resulting in the lowering of blood pressure . This compound, like other alkyl nitrites, decomposes in the presence of base to give nitrite salts and the isoamyl alcohol .

Pharmacokinetics

The vapors of this compound are absorbed rapidly through the pulmonary alveoli, manifesting therapeutic effects within one minute after inhalation . .

Result of Action

The primary result of this compound’s action is the rapid relief of angina pectoris . It lowers blood pressure and causes relaxation of involuntary muscles, especially the blood vessel walls . Adverse effects related to this pharmacological activity include hypotension, headache, flushing of the face, tachycardia, dizziness, and relaxation of the anal sphincter .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, it has a boiling point of 99 °C and a density of 0.879 g/mL at 25 °C . It is classified as a flammable liquid with a flash point of -20.00 °C . Therefore, it should be stored in a well-ventilated place, kept cool, and handled with care to prevent exposure to heat, sparks, open flames, or hot surfaces .

Safety and Hazards

Propiedades

IUPAC Name |

3-methylbutyl nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(2)3-4-8-6-7/h5H,3-4H2,1-2H3/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFXIOWLTKNBAP-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCON=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCO[15N]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480167 | |

| Record name | Isoamyl nitrite-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120670-20-4 | |

| Record name | Isoamyl nitrite-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 120670-20-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

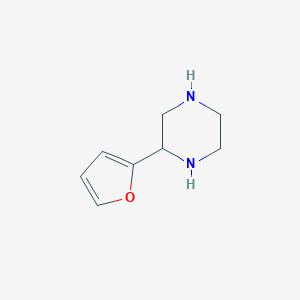

![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)